3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

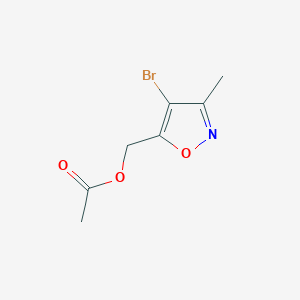

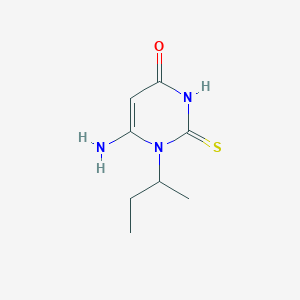

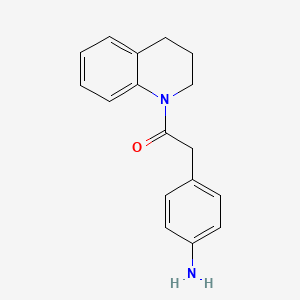

“3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . This compound also features a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound is functionalized with an amide group at position 2 and a bromo functionality at position 4 .

Synthesis Analysis

The synthesis of “this compound” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiophene ring and a pyridine moiety. The compound is functionalized with an amide group at position 2 and a bromo functionality at position 4 . The presence of these functional groups allows for facile downhill derivation, as well as handles that themselves can be derivatized to the target material .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include lithiation and bromination . The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . The bromination reaction was the final step in the synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Compounds structurally related to "3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide" have been synthesized and evaluated for their biological activities. For instance, acyclic pyridine C-nucleosides were synthesized through a series of reactions starting from bromo and chloromethyl pyridines, and evaluated against tumor-cell lines and viruses, although no significant biological activity was observed (Hemel et al., 1994).

Heterocyclic Synthesis and Antimicrobial Activity

The use of bromo-substituted compounds in heterocyclic synthesis has been explored, leading to the creation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives with antimicrobial activities. This showcases the potential for designing novel compounds with specific biological activities (Gad-Elkareem et al., 2011).

Advanced Material Synthesis

The synthesis of amide-thioethers in ionic liquids presents an improved method for producing carboxamide ligands with thioether donor sites. This method, which utilizes tetrabutylammonium bromide as a reaction medium, highlights the application in material science for creating ligands with potential catalytic, pharmaceutical, or material applications (Meghdadi et al., 2012).

Copper-Mediated Aerobic Oxidative Synthesis

The development of methods for the synthesis of bromo-imidazo[1,2-a]pyridines through copper-mediated aerobic oxidative coupling demonstrates the role of bromo-substituted compounds in facilitating complex reactions under mild conditions. This method's versatility and functional group tolerance make it a valuable tool for synthesizing heterocyclic compounds with potential pharmacological properties (Zhou et al., 2016).

Electropolymerization and Device Application

Functionalized thiophenes, such as poly(3-bromo-4-methoxythiophene), have been synthesized and applied in device applications due to their electrochemical properties. The synthesis and application of such compounds in electrochromic devices underscore the importance of bromo-substituted compounds in developing materials with specific electronic properties (Cihaner & Önal, 2007).

Zukünftige Richtungen

The future directions for “3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide” could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by thiophene and pyridine derivatives , this compound could be a promising candidate for further pharmacological studies. Additionally, the compound’s functional groups allow for further derivatization, which could lead to the synthesis of new compounds with potentially interesting properties .

Wirkmechanismus

Target of Action

Thiophene-based compounds have been reported to exhibit a wide range of therapeutic properties and diverse applications in medicinal chemistry . They have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields.

Mode of Action

It is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .

Biochemical Pathways

Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Action Environment

It is known that the synthesis of this compound involves reactions carried out at specific temperatures , indicating that the reaction environment can influence the formation of the compound.

Biochemische Analyse

Biochemical Properties

It is known that thiophene-based analogs, which 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is part of, have been found to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may have potential effects on various types of cells and cellular processes For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

3-bromo-N-pyridin-4-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2OS/c11-8-3-6-15-9(8)10(14)13-7-1-4-12-5-2-7/h1-6H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKJKNSVIPFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=C(C=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)

![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)